2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane
Description
2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane is a substituted 1,3-dioxolane derivative featuring a phenyl ring with a chlorine atom at the 5-position and a nitro group at the 2-position. The 1,3-dioxolane moiety, a five-membered ring containing two oxygen atoms, serves as a protective group for aldehydes or ketones in organic synthesis.
Properties
CAS No. |
26908-35-0 |
|---|---|
Molecular Formula |
C9H8ClNO4 |
Molecular Weight |
229.62 g/mol |
IUPAC Name |
2-(5-chloro-2-nitrophenyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H8ClNO4/c10-6-1-2-8(11(12)13)7(5-6)9-14-3-4-15-9/h1-2,5,9H,3-4H2 |
InChI Key |
DIFXNVWJJDJCCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
*Estimated based on structural analogs.
Research Findings
- Oxidation Behavior : Analogous to 2-(4-chlorophenyl)-1,3-dioxolane, the target compound may oxidize to 5-chloro-2-nitrobenzoic acid, a process influenced by the electron-withdrawing nitro group’s ortho position .
- Synthetic Challenges : Chlorine and nitro substituents may complicate acetal formation due to steric and electronic effects, requiring optimized catalysts or conditions.
- Hazard Considerations : Derivatives with nitro groups (e.g., ) often exhibit toxicity or explosivity, necessitating stringent handling protocols .
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves the cyclocondensation of 5-chloro-2-nitrophenol with ethylene glycol in the presence of a Brønsted acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds via protonation of the phenolic hydroxyl group, followed by nucleophilic attack of ethylene glycol to form the dioxolane ring. Key parameters include:
-
Molar ratio : A 1:2 stoichiometry of 5-chloro-2-nitrophenol to ethylene glycol ensures complete conversion.
-
Temperature : Optimal yields are achieved at 80–100°C, balancing reaction rate and side-product formation.
-
Catalyst loading : 5–10 mol% H₂SO₄ maximizes efficiency without promoting decomposition.
Optimization and Industrial Adaptations
Recent advancements have focused on continuous flow reactors to enhance scalability. For example, EvitaChem reported a 92% yield under flow conditions (residence time: 30 min, T = 95°C). Table 1 contrasts batch vs. flow performance:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 78 | 92 |
| Reaction Time (h) | 6 | 0.5 |
| Catalyst Reuse | Not feasible | 5 cycles |
The flow system minimizes thermal degradation of the nitro group, a common issue in batch processes.
Base-Mediated Reductive Cyclization
Methodology Development
A novel approach utilizing K₂CO₃ in N-methyl-2-pyrrolidone (NMP) solvent was adapted from benzazocine synthesis protocols. This one-pot method reduces the nitro group intramolecularly while forming the dioxolane ring. Critical steps include:
Yield Optimization and Scope
Table 2 summarizes optimization data from ACS studies:
| Entry | Solvent | Temp (°C) | K₂CO₃ (equiv) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 150 | 4 | 34 |
| 2 | NMP | 150 | 10 | 82 |
| 3 | NMP | 200 | 10 | 55 |
The superior performance of NMP is attributed to its high polarity and ability to stabilize intermediates. Microwave assistance further reduces reaction times to 15 minutes.
Alkylation via 2-Bromomethyl-1,3-dioxolane
Synthetic Strategy
This two-step approach involves:
Comparative Analysis
Ambeed’s protocols demonstrate variable yields depending on substituents (Table 3):
| Substrate | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chloroquinolin-2(1H)-one | NaH | 90 | 16 | 48 |
| 7-Methoxy-2-oxo-1,2-dihydroquinoline | NaH | 80 | 5.5 | 62 |
The method is limited by competing side reactions (e.g., O- vs. N-alkylation), necessitating precise stoichiometric control.
Critical Comparison of Methods
Efficiency and Practicality
-
Acid-catalyzed cyclocondensation : Highest scalability (92% yield in flow reactors) but requires corrosive acids.
-
Base-mediated cyclization : Superior atom economy (one-pot) but sensitive to substituent electronics.
-
Alkylation : Flexible for diverse substrates but lower yields due to side reactions.
Q & A
What are the recommended synthetic methodologies for 2-(5-Chloro-2-nitrophenyl)-1,3-dioxolane in academic research?
The synthesis of this compound typically involves cyclocondensation of substituted diols with appropriate nitrophenyl precursors. A modified method for analogous dioxolane derivatives (e.g., 2-chloro-1,3,2-dioxaphospholane) employs reaction of diols with PCl₃ under controlled conditions, followed by purification via column chromatography . For nitro-substituted aryl groups, nitration or halogenation steps may precede cyclization. Key parameters include temperature control (room temperature to 60°C), solvent selection (dichloromethane or THF), and stoichiometric ratios of reagents to minimize byproducts .
How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) during structural characterization?
Discrepancies in spectroscopic data often arise from impurities, tautomerism, or solvent effects. To resolve these:
- Cross-validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For example, compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT)-derived chemical shifts) to validate assignments .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for structurally related 5-chloro-3-(2-phenylhydrazinylidene)indolin-2-one derivatives .
- Reproducibility : Repeat synthesis and analysis under inert atmospheres to rule out degradation .
What computational strategies are effective in predicting the reactivity of this compound in novel reactions?
Advanced computational approaches include:
- Reaction path search methods : Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict regioselectivity in nitrophenyl-substituted dioxolanes .
- AI-driven optimization : Integrate machine learning with experimental data to narrow down optimal reaction conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation .
- Molecular docking : For biological applications, simulate interactions with enzymes or receptors to guide functionalization strategies .
How can factorial design improve the optimization of reaction conditions for synthesizing this compound?
Factorial design enables systematic exploration of variables (e.g., temperature, catalyst concentration, reaction time). For example:
- 2³ factorial design : Vary three factors (e.g., molar ratio, solvent volume, stirring rate) across high/low levels to identify significant interactions affecting yield .
- Response surface methodology (RSM) : Model nonlinear relationships between variables to pinpoint optimal conditions, reducing the number of required experiments by 40–60% .
What analytical techniques are critical for confirming the stability of this compound under varying storage conditions?
- Accelerated stability studies : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., temperature >150°C induces nitro group degradation) .
- HPLC-MS monitoring : Track degradation products over time under controlled humidity and light exposure. Store samples in amber vials at –20°C to prolong shelf life .
- UV-Vis spectroscopy : Detect photodegradation by measuring absorbance changes in solutions exposed to UV light .
How should researchers approach contradictory biological activity data in studies involving this compound?
Contradictory results (e.g., antibacterial efficacy in some studies but not others) may arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to ensure consistency in inoculum size and growth media .
- Purity verification : Use HPLC (>95% purity) and elemental analysis to confirm batch consistency .
- Dose-response curves : Establish EC₅₀ values across multiple replicates to validate activity thresholds .
What advanced techniques are recommended for elucidating the electronic effects of the nitro and chloro substituents in this compound?
- Electron density mapping : Use X-ray crystallography to visualize resonance effects between the nitro group and dioxolane ring .
- Frontier molecular orbital (FMO) analysis : Compute HOMO-LUMO gaps via DFT to predict sites of electrophilic/nucleophilic attack .
- Spectroelectrochemistry : Measure redox potentials to correlate substituent effects with electrochemical stability .
How can researchers leverage hybrid experimental-computational workflows to design derivatives with enhanced properties?
- In silico screening : Generate virtual libraries of derivatives (e.g., replacing chloro with fluoro or modifying the dioxolane ring) and rank them via ADMET predictions .
- Automated synthesis : Couple robotic platforms with real-time analytics (e.g., inline NMR) to rapidly validate computational predictions .
- Feedback loops : Use experimental data to refine force fields in molecular dynamics simulations, improving accuracy for future designs .
What are the critical considerations for scaling up laboratory-scale synthesis of this compound?
- Solvent selection : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and sustainability .
- Catalyst recovery : Implement immobilized catalysts (e.g., silica-supported acids) to reduce costs and simplify purification .
- Process analytical technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress in real time during scale-up .
How can researchers validate the role of the dioxolane ring in modulating the compound’s reactivity?
- Comparative studies : Synthesize analogs with alternative rings (e.g., 1,3-dioxane) and compare reaction rates in nucleophilic substitutions .
- Kinetic isotope effects (KIE) : Substitute oxygen atoms in the dioxolane with ¹⁸O to study ring-opening mechanisms via mass spectrometry .
- Computational modeling : Simulate ring strain and electron distribution to quantify stabilization effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
